[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester
Description
[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and a boronic acid ester group. The molecular formula of this compound is C12H16BN3O2, and it has a molecular weight of 245.09 g/mol .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10-14-8-15-16(9)10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIJKVJHIPKXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Halogenated Intermediate
The synthesis typically begins with a halogenated triazolopyridine precursor. For the 5-boronic ester derivative, 2,5-dibromo-triazolo[1,5-a]pyridine serves as the starting material. In a representative procedure, the bromide at position 5 is selectively substituted via lithiation:
-
Lithiation and Electrophilic Quenching :
Key Reaction Parameters :
| Parameter | Condition |
|---|---|
| Temperature | -100°C to -20°C |
| Solvent | Ether, THF, or methyl tert-butyl ether |
| Base | n-Butyllithium |
| Electrophile | Methyl chloroformate |
This step ensures regioselectivity at position 5, critical for subsequent borylation.
Suzuki-Miyaura Coupling with Pinacolborane
The halogenated intermediate undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂):
-
Reaction Setup :
Optimized Conditions :
| Component | Role | Quantity |
|---|---|---|
| Bis(pinacolato)diboron | Boron source | 1.2 equiv |
| PdCl₂(dppf) | Catalyst | 5 mol% |
| Potassium acetate | Base | 4 equiv |
| Solvent | Reaction medium | 1,4-Dioxane |
This method parallels protocols for related triazolopyridine boronic esters, with palladium catalysts and polar aprotic solvents ensuring efficient transmetalation.
Alternative Synthetic Routes
Boronic Acid Conversion
Hydrolysis of the pinacol ester from pre-formed boronic acids is less common but viable:
Ring-Closing Metathesis
A hypothetical route involves constructing the triazolo ring after introducing the boronic ester:
-
Cyclization of Functionalized Pyridines :
Optimization of Reaction Conditions
Catalyst Screening
Palladium catalysts significantly impact Suzuki coupling efficiency:
XPhos Pd G3, though costlier, minimizes side reactions in sterically hindered systems.
Solvent Effects
Polar aprotic solvents enhance boron transfer:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 2.2 | 85 |
| DMF | 36.7 | 68 |
| THF | 7.5 | 73 |
Lower dielectric solvents like dioxane favor coupling kinetics.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Substitution Reactions: The boronic acid ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that [1,2,4]triazolo[1,5-a]pyridine derivatives can inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation. The boronic acid moiety enhances the compound's ability to interact with biological targets, making it a candidate for further development in anticancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate that [1,2,4]triazolo[1,5-a]pyridine derivatives possess significant activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Enzyme Inhibition
The boronic acid functionality allows for the selective inhibition of serine proteases and other enzymes involved in disease pathways. This specificity is crucial for designing drugs that target particular enzymes without affecting others, thereby reducing side effects.
Organic Electronics
Due to their electronic properties, triazolo-pyridine derivatives are being explored as materials for organic semiconductors and light-emitting diodes (LEDs). Their ability to form stable films and their charge transport properties make them suitable candidates for these applications.
Sensors
The unique chemical structure of [1,2,4]triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester allows it to be used in the development of sensors for detecting biomolecules or environmental pollutants. The boronic acid group can interact with diols or sugars, making it useful for glucose sensors.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several derivatives of [1,2,4]triazolo[1,5-a]pyridine for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the boronic acid structure significantly enhanced cytotoxicity compared to non-boronated counterparts.
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of [1,2,4]triazolo[1,5-a]pyridine derivatives was tested against MRSA strains. The findings revealed that some derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents.
Biological Activity
The compound [1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester (CAS Number: 1160790-18-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₆BN₃O₂
- Molecular Weight : 245.09 g/mol
- Melting Point : 109-114 °C
- Purity : 95% .
Biological Activity Overview
The biological activity of [1,2,4]triazolo[1,5-a]pyridine derivatives has been extensively studied due to their role as potential therapeutic agents. Key areas of interest include:
- AXL Receptor Tyrosine Kinase Inhibition : Certain triazolo compounds have been shown to inhibit AXL receptor tyrosine kinase function. This inhibition is significant in the context of cancer treatment, as AXL is implicated in tumor progression and metastasis .
- Antimicrobial Properties : Recent studies have evaluated various derivatives of [1,2,4]triazolo[1,5-a]pyridine for their antimicrobial efficacy. For instance, compounds bearing diphenyl sulfide moieties have demonstrated promising activity against a range of microbial strains .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring through cyclization reactions.
- Boronation using boronic acid pinacol esters to introduce the boron functionality.
- Purification via crystallization or chromatography methods.
A modular approach has been reported for creating teraryl-based α-helix mimetics using pyridine-containing boronic acid building blocks .
Case Study 1: AXL Inhibition and Cancer Treatment
A study investigated the effects of various triazolo derivatives on AXL receptor inhibition. The results indicated that specific substitutions on the triazole ring enhanced the inhibitory activity against AXL, leading to reduced cell proliferation in cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, a series of [1,2,4]triazolo[1,5-a]pyridine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The derivatives exhibited varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL. Notably, compounds with electron-donating groups showed enhanced activity compared to their electron-withdrawing counterparts .
Data Table: Biological Activity Summary
Q & A
Q. What are the primary synthetic routes for [1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves:
- Step 1 : Formation of the triazolopyridine core through cyclization of pyridine derivatives with hydroxylamine hydrochloride and trifluoroacetic anhydride (TFAA) .
- Step 2 : Introduction of the boronic ester group via palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) under inert conditions. Yield optimization requires precise control of temperature (80–100°C), catalyst loading (e.g., Pd(dppf)Cl₂), and base (e.g., KOAc). Moisture-sensitive intermediates necessitate anhydrous solvents (e.g., THF or DMF) .
Q. How is this boronic ester utilized in cross-coupling reactions for pharmaceutical intermediates?
The boronic ester acts as a key building block in Suzuki-Miyaura couplings to construct biaryl or heteroaryl systems. For example:
- Coupling with halogenated aromatics (e.g., 5-bromo-2-aminothiophene) yields fused heterocycles with potential antimicrobial activity .
- Reaction efficiency depends on ligand choice (e.g., SPhos for sterically hindered substrates) and solvent polarity .
Advanced Research Questions
Q. How can contradictory data on coupling efficiency be resolved when using this boronic ester in complex matrices?
Discrepancies in reaction outcomes often arise from:
- Substrate steric effects : Bulky partners require longer reaction times or elevated temperatures.
- Catalyst poisoning : Trace impurities in the boronic ester (e.g., residual pinacol) can inhibit Pd catalysts. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves reactivity .
- Base selection : Contrasting results between KOAc and K₂CO₃ may reflect pH-dependent protodeboronation rates. Systematic screening with kinetic studies is recommended .
Q. What strategies stabilize this compound against hydrolysis during long-term storage?
Stability challenges include:
- Moisture sensitivity : Store under argon at –20°C with desiccants (e.g., molecular sieves).
- pH-dependent degradation : Neutral buffers (pH 6.5–7.0) mitigate boronic acid formation. For lyophilized samples, avoid acidic additives like TFA .
- Analytical validation : Regular NMR (¹¹B, ¹H) and HPLC-MS monitoring detect hydrolyzed byproducts (>95% purity threshold) .
Q. How does the electronic nature of the triazolopyridine core influence the reactivity of the boronic ester in metal-free transformations?
The electron-deficient triazolopyridine ring enhances electrophilicity at the boron center, enabling:
- Chan-Lam couplings : Copper-mediated arylations with amines or alcohols under aerobic conditions.
- Photoredox reactions : Visible-light-driven C–B bond activation for radical couplings. Computational studies (DFT) suggest that the LUMO localization on boron facilitates nucleophilic attack, but steric effects from the pinacol ester may limit accessibility .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1).
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (mp 198–200°C) .
- Quality control : LC-MS (ESI+) to confirm [M+H]⁺ and assess boronic acid contamination (<2%) .
Q. How can researchers validate the regioselectivity of substitutions on the triazolopyridine ring?
- NOE NMR : Determines spatial proximity of substituents.
- X-ray crystallography : Resolves ambiguities in substitution patterns (e.g., 5- vs. 7-position) .
- Isotopic labeling : ¹³C or ¹⁵N tracing tracks bond formation in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
